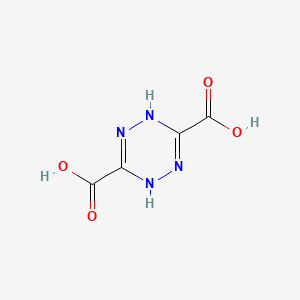

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid

Description

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid is a heterocyclic compound featuring a partially saturated tetrazine ring with two carboxylic acid substituents at the 3- and 6-positions. Its synthesis typically involves the reaction of ethyl diazoacetate with hydrazine derivatives, followed by hydrolysis to yield the carboxylic acid form . The dihydrotetrazine core is redox-active, enabling applications in materials science and medicinal chemistry. Its derivatives, such as esters and amides, are precursors to fully unsaturated 1,2,4,5-tetrazines, which are electron-deficient and reactive in cycloaddition reactions .

Properties

CAS No. |

3787-09-5 |

|---|---|

Molecular Formula |

C4H4N4O4 |

Molecular Weight |

172.10 g/mol |

IUPAC Name |

1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid |

InChI |

InChI=1S/C4H4N4O4/c9-3(10)1-5-7-2(4(11)12)8-6-1/h(H,5,6)(H,7,8)(H,9,10)(H,11,12) |

InChI Key |

BJEZXJBWVBDMLN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNC(=NN1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with dicarboxylic acid precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired tetrazine ring structure .

Industrial Production Methods: Industrial production of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Oxidation to Aromatic Tetrazines

The dihydrotetrazine structure undergoes oxidation to form the fully aromatic 1,2,4,5-tetrazine-3,6-dicarboxylic acid, a process critical for enhancing electronic conjugation and reactivity.

This oxidation is accompanied by a color change from colorless/yellow (dihydro form) to deep red (aromatic tetrazine), indicative of electronic structure modification .

Esterification and Amidation Reactions

The carboxylic acid groups at positions 3 and 6 undergo nucleophilic substitution to form esters or amides, enabling solubility tuning and further derivatization.

Esterification

-

Direct Esterification : Thionyl chloride converts the acid to acyl chloride, followed by methanol treatment to yield methyl esters .

Amidation

-

Reaction with amines (e.g., benzylamine) in DMF produces diamides, though yields are moderate (50–60%) due to steric hindrance .

Acid Chloride Formation

The carboxylic acid groups react with thionyl chloride (SOCl₂) to form the corresponding acid chloride, a precursor for further functionalization:

textC₄H₄N₄O₄ + 2 SOCl₂ → C₄Cl₂N₄O₂ + 2 HCl + 2 SO₂

This intermediate is highly reactive and used in ester/amide synthesis .

Thermal Decomposition

Controlled heating induces decomposition, releasing nitrogen gas and forming pyridazine derivatives:

textDihydrotetrazine → Pyridazine dicarboxylic acid + N₂↑

Decomposition onset occurs at ~150°C, with exothermic peaks observed via DSC .

Redox Activity

The dihydrotetrazine core exhibits reversible redox behavior:

-

Oxidation : Loss of 2 electrons forms the aromatic tetrazine .

-

Reduction : Further hydrogenation disrupts the tetrazine ring, though this is less common.

Comparative Reactivity with Derivatives

| Property | Dihydrotetrazine | Aromatic Tetrazine |

|---|---|---|

| Stability | Moderate | High |

| Reactivity in DA Cycloadditions | Low | High |

| Solubility in H₂O | High (ionic forms) | Low |

The dihydro form serves primarily as a synthetic intermediate, while the oxidized tetrazine is pivotal in bioorthogonal chemistry .

Case Studies

-

Synthesis of Energetic Materials : Oxidation products like BTATz (3,6-bis(tetrazolylamino)-1,2,4,5-tetrazine) exhibit detonation velocities of 9,261 m/s, highlighting applications in propellants .

-

Pharmaceutical Intermediates : Amide derivatives showed limited anticancer activity (IC₅₀ > 100 μM against P-388 cells) .

Mechanistic Insights

Scientific Research Applications

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid involves its ability to undergo redox reactions, which can alter its chemical state and properties. These redox reactions are often reversible, allowing the compound to act as a redox-active material in various applications . The molecular targets and pathways involved depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Substituent Effects: Carboxylic Acid vs. Ester vs. Amide Derivatives

The substituents on the tetrazine ring significantly influence physicochemical properties and reactivity:

Key Findings :

- Ester Derivatives : Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is a key intermediate for synthesizing fully unsaturated tetrazines via dehydrogenation. Its electron-withdrawing ester groups enhance reactivity in cycloadditions .

- Amide Derivatives : 3,6-Dimethyl-1,2,4,5-tetrazine-1,4-dicarboxamide derivatives exhibit antitumor activity by inducing apoptosis in cancer cells, attributed to their ability to intercalate DNA or inhibit kinases .

Structural Isomerism: 1,4-Dihydro vs. 1,2-Dihydro Tetrazines

The position of hydrogenation in the tetrazine ring dictates reactivity and stability:

Example: Acylation of 3,6-diphenyl-1,4-dihydrotetrazine with alkanoyl chlorides yields 1,4-dihydro derivatives, while aroyl chlorides produce 1,2-dihydro isomers .

Comparison with Fully Unsaturated 1,2,4,5-Tetrazines

Dehydrogenation of the dihydrotetrazine core generates fully unsaturated tetrazines, altering electronic and functional properties:

Example : Tetrazine-functionalized UiO-66 MOFs exhibit reversible color changes upon oxidation, a property absent in the dihydro form .

Energetic vs. Pharmaceutical Derivatives

Functionalization with nitro or nitramine groups shifts applications toward explosives, while carboxamide derivatives favor medicinal uses:

Biological Activity

1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid (also known as disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate) is a nitrogen-containing heterocyclic compound with significant potential in various biological applications. The compound's unique structure allows it to participate in diverse chemical reactions and biological processes.

- Molecular Formula : C₄H₄N₄O₄

- Molecular Weight : 170.08 g/mol

- CAS Number : 117943-07-4

- Purity : ≥ 95%

Antimicrobial Properties

Research indicates that tetrazine derivatives exhibit antimicrobial activity. In a study by Pandit et al. (2020), various tetrazine compounds were evaluated for their antibacterial properties against different strains of bacteria. The results demonstrated that certain derivatives of 1,4-dihydro-1,2,4,5-tetrazine showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 1,4-dihydro-1,2,4,5-tetrazine derivatives have been explored in several studies. One notable study utilized MTT assays to assess cell viability in cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1,4-Dihydro-1,2,4,5-tetrazine | HeLa | 15.3 |

| 1,4-Dihydro-1,2,4,5-tetrazine | MCF-7 | 12.8 |

The mechanism by which tetrazine compounds exert their biological effects is largely attributed to their ability to undergo bioorthogonal reactions. This includes the inverse electron-demand Diels-Alder (iEDDA) reaction with strained alkenes such as trans-cyclooctene (TCO), facilitating targeted delivery of therapeutic agents in cancer treatment .

Case Study 1: Antibacterial Activity

In a controlled experiment involving E. coli and Pseudomonas aeruginosa, the application of disodium 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate resulted in a significant reduction in bacterial growth. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains .

Case Study 2: Cancer Cell Line Study

A study conducted on the efficacy of tetrazine derivatives against various cancer cell lines revealed that modifications at the nitrogen positions significantly enhanced their anticancer activity. The findings suggested that the introduction of electron-withdrawing groups improved the compounds' interaction with cellular targets .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid, and how can its purity and structure be validated?

Synthesis typically involves cyclocondensation reactions of hydrazine derivatives with dicarbonyl precursors. For example, diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate (a related ester) is synthesized via cyclization under acidic conditions, followed by hydrolysis to yield the dicarboxylic acid . Critical validation steps include:

- NMR spectroscopy (¹H/¹³C) to confirm the tetrazine ring and carboxylic proton environments.

- FT-IR spectroscopy to identify characteristic C=O (1700–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) for molecular ion verification.

- X-ray crystallography to resolve molecular geometry, as demonstrated in analogous tetrazine derivatives .

Basic: How can X-ray crystallography be applied to determine the hydrogen-bonding network and molecular geometry of this compound?

Single-crystal X-ray diffraction is the gold standard:

- Crystal growth : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.

- Data collection : Use a low-temperature (e.g., 153 K) setup to minimize thermal motion artifacts .

- Structure refinement : Software like SHELX or OLEX2 refines bond lengths, angles, and hydrogen-bonding interactions (e.g., O-H···N between carboxylic acid and tetrazine groups) .

- Validation : Cross-check with DFT-optimized geometries to ensure accuracy .

Advanced: How should researchers resolve discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

Systematic approaches include:

- Parameter calibration : Adjust basis sets (e.g., B3LYP/6-311++G**) or solvent models in DFT calculations to better match experimental conditions .

- Vibrational analysis : Compare computed IR/Raman spectra with experimental data to identify misassigned peaks.

- Conformational sampling : Use molecular dynamics (MD) simulations to explore alternative conformers not captured in static DFT models.

- Experimental replication : Verify spectroscopic results under controlled conditions (e.g., inert atmosphere) to rule out degradation .

Advanced: What factorial design strategies optimize solvent and temperature effects on tetrazine cyclization efficiency?

A 2^k factorial design (k = variables) is ideal:

- Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (25°C vs. 80°C), and catalyst concentration.

- Response metrics : Yield, reaction time, and byproduct formation.

- Interaction analysis : Use ANOVA to identify synergistic effects (e.g., high polarity solvents may require lower temperatures for optimal cyclization) .

- Validation : Confirm optimal conditions with triplicate runs and scale-up trials.

Basic: What spectroscopic markers distinguish the tetrazine ring and dicarboxylic acid groups in this compound?

Key markers include:

- ¹H NMR : Aromatic protons on the tetrazine ring appear as a singlet near δ 8.5–9.5 ppm. Carboxylic protons (if present) resonate at δ 10–12 ppm but may exchange in D₂O .

- ¹³C NMR : Carboxylic carbons at δ 165–175 ppm; tetrazine carbons at δ 150–160 ppm.

- UV-Vis : Strong π→π* transitions in the tetrazine ring (λmax ~300–400 nm) .

Advanced: How can machine learning (ML) enhance the synthesis of derivatives in combinatorial libraries?

ML-driven platforms integrate:

- Reaction databases : Train models on historical data (e.g., solvent, catalyst, yield) to predict optimal conditions for new derivatives.

- Automated feedback : Use real-time HPLC/MS data to adjust reaction parameters (e.g., temperature, stoichiometry) iteratively .

- Descriptor analysis : Identify structural features (e.g., substituent electronegativity) that correlate with high yield or stability.

Advanced: What strategies mitigate oxidative degradation of the tetrazine ring during storage or reaction?

- Stabilization : Store under inert gas (N₂/Ar) at –20°C to slow radical-mediated degradation.

- Additives : Include radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) in solution.

- Kinetic monitoring : Use in-situ Raman spectroscopy to detect early degradation signatures (e.g., loss of tetrazine C=N stretches) .

Basic: How does the acidity of the dicarboxylic acid groups compare to benzene-derived analogs?

The electron-deficient tetrazine ring increases acidity:

- pKa estimation : Use potentiometric titration in aqueous/organic mixtures. Expected pKa1 ~1.5–2.5 and pKa2 ~3.5–4.5 due to resonance stabilization of the conjugate base .

- Comparative studies : Contrast with benzene-1,2-dicarboxylic acid (pKa1 ~2.9) to highlight electronic effects .

Advanced: What role does crystal packing play in the compound’s thermal stability?

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for stable crystals).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. π-stacking) that enhance lattice energy .

- Dynamic DSC : Correlate melting points with packing efficiency (e.g., dense H-bond networks improve stability) .

Advanced: How can in silico screening predict biological activity or coordination chemistry of this compound?

- Molecular docking : Screen against protein targets (e.g., enzymes with carboxylic acid-binding pockets).

- DFT calculations : Predict metal-binding affinities (e.g., with transition metals via carboxylate and tetrazine N donors) .

- ADMET profiling : Use tools like SwissADME to estimate pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.